1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-6-8-15(9-7-14)13-22-11-3-5-17(19(22)24)18(23)21-16-4-2-10-20-12-16/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYAEVYGJWPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzylamine with pyridine-3-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
A. Antihypertensive Properties
Dihydropyridines are well-known for their role as calcium channel blockers, particularly in treating hypertension. The compound has been studied for its potential to modulate calcium channels, which can lead to vasodilation and reduced blood pressure. Research indicates that modifications to the dihydropyridine scaffold can enhance its selectivity and potency against specific calcium channels, making it a candidate for further development as an antihypertensive agent .
B. Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against HeLa and A375 cells, suggesting its role as a potential chemotherapeutic agent . The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate these pathways.
C. Antimicrobial Properties
The antimicrobial activity of dihydropyridine compounds has also been explored. Preliminary findings suggest that 1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide may possess antibacterial properties against certain strains of bacteria. This opens avenues for its application in developing new antimicrobial agents, especially in an era of rising antibiotic resistance .
A. Neuroprotective Effects
The neuroprotective effects of dihydropyridines have been documented in various studies. The compound is being investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . Its mechanism may involve modulation of neurotransmitter systems or direct antioxidant activity.
B. Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Research indicates that this dihydropyridine derivative may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
A. Organic Electronics
Dihydropyridines have been explored for applications in organic electronics due to their unique electronic properties. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis and characterization of these materials is ongoing, with promising results indicating efficient charge transport properties .
B. Drug Delivery Systems
The structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release profiles can enhance the efficacy and reduce side effects of existing treatments .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against HeLa cells with IC50 values indicating effectiveness at low concentrations. |
| Study 2 | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions, suggesting potential therapeutic uses in neurodegeneration. |
| Study 3 | Antimicrobial Properties | Exhibited antibacterial activity against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent. |
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
- 1-(4-methylbenzyl)-2-oxo-N-ethyl-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridine moiety, in particular, contributes to its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
The structural characteristics include a dihydropyridine core with substituents that enhance its biological properties.
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers, which play a crucial role in cardiovascular pharmacology.
- Neuroprotective Effects : Some studies suggest that similar compounds may exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress.
Pharmacological Activities
The compound has been investigated for several pharmacological activities:
- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects : Potential to protect neuronal cells from damage, particularly in models of neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains.
Study 1: Neuroprotective Effects
A study published in PubMed evaluated the neuroprotective effects of dihydropyridine derivatives, including similar compounds to this compound. The results indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress in vitro .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of related dihydropyridines. The study demonstrated that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in cellular models .
Study 3: Antimicrobial Activity
Research examining the antimicrobial properties revealed that certain derivatives exhibited significant inhibitory effects against pathogenic bacteria, suggesting potential applications in treating infections .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Catalyst screening : Replace traditional bases (e.g., NaOH) with organocatalysts to reduce side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as seen in similar pyridinecarboxamide syntheses .
- Flow chemistry : Implement continuous flow systems to control exothermic reactions and improve reproducibility .
- Purification : Replace recrystallization with preparative HPLC for high-purity batches (>98%) .
What analytical techniques are most reliable for confirming the compound’s identity and purity?
Q. Basic
- Melting point analysis : Compare observed values with literature data (e.g., 268–287°C for analogs) .
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- 1H/13C NMR : Assign peaks using δH ranges (e.g., pyridinyl protons at 7.5–8.5 ppm, methyl groups at 2.0–2.5 ppm) .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS to identify breakdown products .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and analyze potency loss using validated HPLC methods .
What strategies are effective for overcoming poor solubility in biological assay buffers?
Q. Advanced
- Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) or cyclodextrin-based solubilizers .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the pyridine nitrogen or carboxamide moiety .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
Q. Advanced
- Analog synthesis : Vary substituents on the 4-methylphenyl or pyridinyl groups (e.g., replace methyl with halogens or methoxy) and test against target enzymes (e.g., kinases) .
- In vitro assays : Use enzyme inhibition assays (IC₅₀ determination) and cell-based models (e.g., cytotoxicity in cancer lines) .
- Molecular docking : Model interactions with binding pockets (e.g., ATP-binding sites) using software like AutoDock Vina and cross-validate with mutagenesis data .
What are the implications of conflicting cytotoxicity data between in vitro and in vivo models?
Advanced
Discrepancies may arise from metabolic instability, poor pharmacokinetics, or off-target effects. Mitigation strategies include:
- Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites .
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models .
- Target engagement assays : Confirm mechanism-of-action via Western blot (e.g., phosphorylation inhibition) .
How can computational tools predict the compound’s ADMET properties early in development?
Q. Advanced
- ADMET prediction software : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
- QSAR models : Train algorithms on datasets of dihydropyridine analogs to forecast toxicity endpoints (e.g., Ames test outcomes) .
- Molecular dynamics simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
